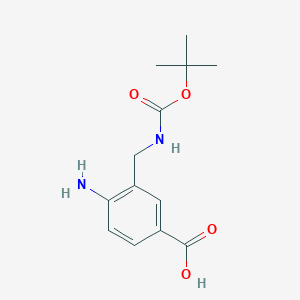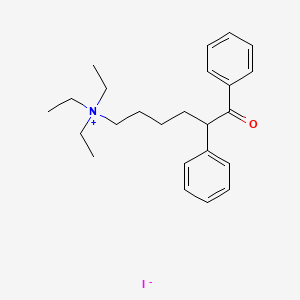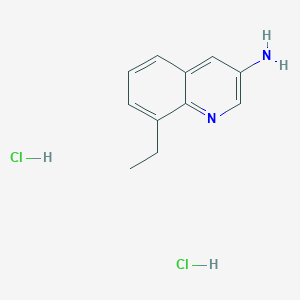
3-Amino-8-ethylquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-8-ethylquinoline dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of an amino group at the 3rd position and an ethyl group at the 8th position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-8-ethylquinoline dihydrochloride typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino derivative. The specific steps are as follows:
Nitration: Quinoline is nitrated to yield a mixture of 5-nitroquinoline and 8-nitroquinoline.
Separation: The nitro derivatives are separated by distillation and sublimation.
Reduction: The 8-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to produce 8-aminoquinoline.
Ethylation: The 8-aminoquinoline is then ethylated to introduce the ethyl group at the 8th position.
Formation of Dihydrochloride: The final product, this compound, is obtained by treating the ethylated compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated separation techniques, and efficient reduction processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-8-ethylquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin powder and hydrochloric acid are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Amino-8-ethylquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The exact mechanism of action of 3-Amino-8-ethylquinoline dihydrochloride is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, in antimalarial research, quinoline derivatives are known to interfere with the parasite’s ability to break down and digest hemoglobin, leading to the accumulation of toxic heme metabolites .
Comparación Con Compuestos Similares
Similar Compounds
8-Aminoquinoline: A structurally similar compound with an amino group at the 8th position.
Primaquine: An antimalarial drug that is a derivative of 8-aminoquinoline.
Tafenoquine: Another antimalarial drug with a longer half-life compared to primaquine.
Uniqueness
3-Amino-8-ethylquinoline dihydrochloride is unique due to the presence of both an amino group at the 3rd position and an ethyl group at the 8th position.
Propiedades
Fórmula molecular |
C11H14Cl2N2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
8-ethylquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-2-8-4-3-5-9-6-10(12)7-13-11(8)9;;/h3-7H,2,12H2,1H3;2*1H |
Clave InChI |
VODLOHFSTWGVEO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC2=CC(=CN=C21)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



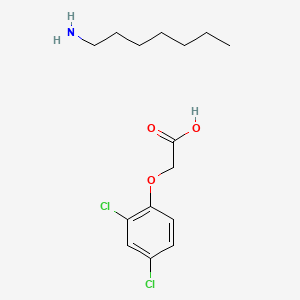
![4-[4-(1,2,2-Triphenylethenyl)phenyl]benzoic acid](/img/structure/B13744481.png)
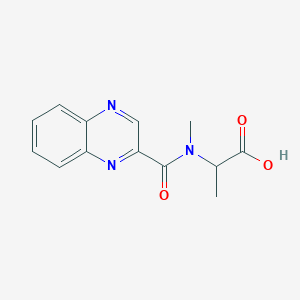
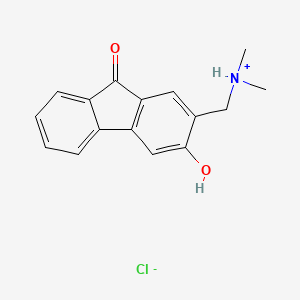
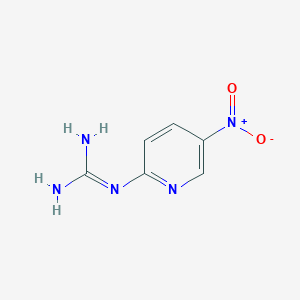
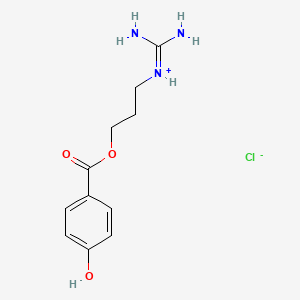
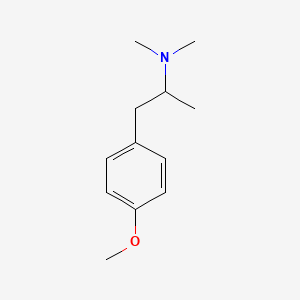
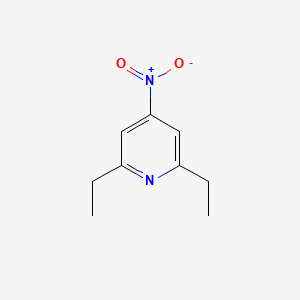
![2-[3,5-bis(2-formylphenyl)phenyl]benzaldehyde](/img/structure/B13744545.png)
